molecular formula C10H14ClNO B14904913 2-Amino-4-(tert-butyl)-5-chlorophenol

2-Amino-4-(tert-butyl)-5-chlorophenol

Cat. No.: B14904913
M. Wt: 199.68 g/mol
InChI Key: IGLFDYQYKYZNIS-UHFFFAOYSA-N
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Description

Significance of Aminophenols in Organic Synthesis and Advanced Materials

Aminophenols are a class of organic compounds that possess both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. This dual functionality makes them exceptionally versatile precursors in organic synthesis. researchgate.net They are amphoteric, capable of acting as weak acids or bases, though the basic character typically predominates. researchgate.net The reactivity of both the amino and hydroxyl groups allows for a wide range of chemical reactions, including acylation, alkylation, and diazotization. researchgate.net

In the realm of organic synthesis, aminophenols are crucial intermediates for a multitude of products. They are fundamental to the production of many dyes and stains, with isomers like 2-aminophenol (B121084) being key to creating hues for leather and hair. researchgate.netchemcess.com In the pharmaceutical industry, aminophenol derivatives are indispensable. For instance, 4-aminophenol (B1666318) is the final intermediate in the industrial synthesis of paracetamol and a precursor to other drugs. wikipedia.orgkajay-remedies.com The structure of 2-aminophenol is particularly suited for forming complex heterocyclic compounds like benzoxazoles, which are core structures in many drug molecules. chemcess.comnbinno.com

Beyond traditional synthesis, aminophenols are integral to the development of advanced materials. Their ability to undergo oxidative polymerization is exploited to create polymers with interesting properties. For example, poly(2-amino-4-tert-butylphenol) can be synthesized through electrochemical or chemical oxidative polymerization. These polymers and other aminophenol-derived materials find applications as corrosion inhibitors, where they form protective films on metal surfaces. kajay-remedies.com

Overview of Substituted Phenols in Contemporary Chemical Research

Substituted phenols, which are phenolic compounds with additional functional groups on the benzene ring, are of paramount interest to organic, medicinal, and polymer chemists. oregonstate.edu The nature, number, and position of these substituents significantly influence the physical and chemical properties of the molecule, including acidity, reactivity, and biological activity. nih.govmdpi.com This modulation of properties makes them essential building blocks for creating a vast array of complex molecules and advanced materials. wisdomlib.org

Contemporary research heavily relies on substituted phenols as starting materials for synthesizing a wide range of compounds, from pharmaceuticals to polymers. oregonstate.edunih.gov For instance, they are key precursors for benzopyran derivatives and other heterocyclic systems. wisdomlib.org The development of new synthetic methodologies that allow for precise control over the substitution pattern on the phenol (B47542) ring is a significant area of research, as this control is crucial for tailoring the properties of the final product. oregonstate.edunih.gov

In materials science, substituted phenols are used to create high-performance polymers, plastics, adhesives, and coatings. nih.gov The bulky tert-butyl group, as seen in compounds like butylated hydroxytoluene (BHT), is often incorporated to impart antioxidant properties. oregonstate.edu The ongoing exploration of substituted phenols is driven by the need for new molecules with specific functionalities for applications ranging from drug discovery to the creation of novel materials with tailored thermal and electronic properties. nih.gov

Scope and Objectives of Academic Research on 2-Amino-4-(tert-butyl)-5-chlorophenol

Academic and industrial research on this compound primarily focuses on its synthesis and its potential as a specialized chemical intermediate. The compound's unique substitution pattern, featuring ortho-amino, para-tert-butyl, and meta-chloro groups relative to the hydroxyl function, presents both challenges and opportunities for synthetic chemists.

The main objectives of research involving this compound include:

Development of Efficient Synthetic Routes: A key goal is to establish robust and scalable methods for its preparation. Research explores multi-step syntheses, often starting from more readily available substituted phenols. One patented approach involves the nitration of 4-tert-butylphenol, followed by chlorination and subsequent reduction of the nitro group to an amine.

Exploration of Reactivity: The functional groups on the molecule—the nucleophilic amino group, the acidic hydroxyl group, and the chlorine-substituted aromatic ring—allow for a range of chemical transformations. Research investigates its participation in reactions such as nucleophilic and electrophilic substitutions to create novel derivatives.

Application as a Building Block: The primary driver for research into this compound is its utility as a precursor for more complex, high-value molecules. Its structure is particularly relevant in the synthesis of specialized organic molecules where this specific substitution pattern is required, potentially in fields like agrochemicals or pharmaceuticals, similar to other substituted aminophenols. nbinno.com

The physical and chemical properties of this compound are central to its study and application in synthesis.

PropertyValue
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
IUPAC NameThis compound
CAS Number2648339-20-0

Detailed research findings from spectroscopic analysis would further confirm the compound's structure, though publicly available, peer-reviewed studies detailing these findings are limited. The focus remains on its synthetic utility rather than extensive characterization of the compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-amino-4-tert-butyl-5-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,13H,12H2,1-3H3

InChI Key

IGLFDYQYKYZNIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1Cl)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Tert Butyl 5 Chlorophenol and Its Precursors

Established Synthetic Pathways to 2-Amino-4-(tert-butyl)-5-chlorophenol

The final steps to achieve the target molecule typically involve either the modification of a pre-existing aminophenol or the reduction of an intermediate compound where the nitrogen functionality is introduced via an azo-coupling reaction.

A well-established method for introducing an amino group ortho to a hydroxyl group on a phenol (B47542) ring is through an azo-coupling reaction followed by reductive cleavage. While this method is explicitly detailed for the synthesis of the precursor 2-amino-4-tert-butylphenol (B71990), the same principles can be applied to a chlorinated intermediate.

The general pathway involves three main stages:

Diazotization : An aromatic amine, such as aniline (B41778), is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a cold acidic solution to form a diazonium salt.

Azo-Coupling : The diazonium salt is then reacted with a phenol, in this case, a potential precursor like 2-tert-butyl-4-chlorophenol. The coupling reaction forms a stable azo compound, which is often a brightly colored dye.

Reductive Cleavage : The azo bridge (-N=N-) is subsequently cleaved using a reducing agent (e.g., sodium dithionite (B78146) or catalytic hydrogenation). This reduction breaks the molecule into two amines, yielding the desired 2-amino-substituted phenol and regenerating the initial aromatic amine.

This approach offers high regioselectivity for the introduction of the amino group at the position ortho to the activating hydroxyl group.

An alternative strategy involves the direct chlorination of the precursor 2-amino-4-tert-butylphenol. smolecule.com In this approach, the fully formed aminophenol is treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, in a suitable solvent.

The success of this method depends on the regioselectivity of the electrophilic aromatic substitution reaction. The phenol ring in 2-amino-4-tert-butylphenol is highly activated by three electron-donating groups: the hydroxyl (-OH), the amino (-NH2), and the tert-butyl group. These groups direct incoming electrophiles to the ortho and para positions. The target position '5' is ortho to the amino group and meta to the hydroxyl and tert-butyl groups, making precise control of the reaction conditions crucial to achieve the desired isomer and avoid over-chlorination or the formation of other isomers.

Synthesis of Key Intermediates and Precursors

The viability of the synthetic pathways described above relies on the efficient preparation of key precursor molecules.

The precursor 2-tert-butyl-4-chlorophenol can be synthesized via a Friedel-Crafts alkylation reaction. This process involves treating 4-chlorophenol (B41353) with a tert-butylating agent, such as tert-butanol (B103910), in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com The reaction introduces the bulky tert-butyl group onto the phenol ring, primarily at the position ortho to the hydroxyl group due to steric and electronic effects.

Interactive Data Table: Synthesis of 2-tert-butyl-4-chlorophenol

ParameterDetailsReference
Starting Material 4-chlorophenol chemicalbook.com
Reagent tert-butanol chemicalbook.com
Catalyst Concentrated Sulfuric Acid chemicalbook.com
Reaction Time 48 hours chemicalbook.com
Reaction Temp. Room Temperature chemicalbook.com
Yield 68% chemicalbook.com

The synthesis of 2-amino-4-tert-butylphenol is a critical step and is well-documented using an azo-coupling and reduction methodology, starting from p-tert-butylphenol. google.com This multi-step process provides high yields and purity. google.com

The synthesis proceeds as follows:

Diazotization of Aniline : Aniline is converted to its diazonium salt using sodium nitrite and hydrochloric acid at a controlled temperature of 0–10 °C. google.com

Coupling Reaction : The resulting diazonium salt is coupled with p-tert-butylphenol in a basic solution. This reaction yields an intermediate azo dye with high efficiency (95–98%). google.com

Cracking Reduction : The azo dye is then dissolved in an alcoholic solvent and reduced under basic conditions. This reductive cleavage of the azo bond yields 2-amino-4-tert-butylphenol with a yield exceeding 85%. google.com

Interactive Data Table: Azo-Coupling Route to 2-amino-4-tert-butylphenol google.com

StepReactants/ReagentsKey ConditionsYield
1. Diazotization Aniline, Sodium Nitrite, Hydrochloric Acid0–10 °CNot specified
2. Coupling Aniline diazonium salt, p-tert-butylphenol, Sodium HydroxideNormal Temperature95–98%
3. Reduction Azo dye, Reductant (e.g., Na₂S₂O₄), Basic Catalyst40–50 °C, Alkaline Environment>85%

Green Chemistry Principles and Sustainable Synthetic Approaches for Aminophenol Derivatives

Traditional methods for producing aminophenols, such as the reduction of nitrophenols with iron in acidic media, generate significant amounts of iron oxide sludge, presenting a considerable waste disposal problem. acs.org Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate environmental impact.

The synthesis of aminophenols from nitroaromatics via catalytic hydrogenation is a prominent example of a greener alternative. acs.orgresearchgate.net This approach offers high atom economy and avoids the use of stoichiometric metal reductants. Innovations in this area focus on developing highly selective and reusable catalysts and employing environmentally benign reaction media.

A notable advancement is the one-pot synthesis of p-aminophenol from nitrobenzene (B124822) using a Pt–Sn/Al₂O₃ catalyst in a pressurized CO₂/H₂O system. acs.orgacs.org This method circumvents the need for strong mineral acids like sulfuric acid by utilizing carbonic acid, which is formed in-situ from CO₂ and water. acs.orgresearchgate.net This "self-neutralizable" acid catalyst can be easily removed by depressurization, eliminating the large quantities of salt waste produced during the neutralization step in conventional processes. acs.orgacs.org Research has shown that this system can achieve high selectivity (up to 85%) for the desired aminophenol product. acs.org Furthermore, the development of precisely engineered catalysts, such as atomically precise gold clusters, has demonstrated the potential to achieve near-perfect selectivity (~100%) for p-aminophenol, effectively suppressing the formation of byproducts like aniline. researchgate.netrsc.org

These principles—catalytic reduction, avoidance of hazardous reagents, waste minimization, and the use of benign solvents—are directly applicable to the synthesis of more complex aminophenol derivatives, paving the way for more sustainable manufacturing processes.

Interactive Data Table: Comparison of Synthetic Approaches for Aminophenols

FeatureTraditional Method (e.g., Fe/HCl Reduction)Green Catalytic Hydrogenation (e.g., CO₂/H₂O System)
Reductant Stoichiometric Iron (Fe)Catalytic Hydrogen (H₂)
Byproducts Large amounts of iron/iron oxide sludge acs.orgPrimarily water
Acid Catalyst Strong mineral acids (e.g., H₂SO₄)In-situ, self-neutralizing carbonic acid acs.orgresearchgate.net
Waste High volume of salt waste after neutralizationMinimal salt waste
Atom Economy LowerHigher
Environmental Impact HighSignificantly Lower

Development and Optimization of Novel Synthetic Routes

The synthesis of polysubstituted phenols, such as this compound, presents a significant challenge in organic chemistry due to the need for precise control over regioselectivity during electrophilic aromatic substitution reactions. While specific, optimized routes for this compound are not extensively detailed in publicly accessible literature, the development of synthetic pathways can be inferred from methodologies established for its structural precursors and analogs. Research into novel synthetic routes focuses on improving yield, selectivity, and process safety, often adapting established reactions for new, complex target molecules.

The synthesis of substituted aminophenols frequently involves a multi-step process that begins with a more readily available starting material, such as p-tert-butylphenol or m-aminophenol. The development of these routes often involves protecting functional groups, followed by a series of electrophilic aromatic substitutions and final deprotection and functional group transformations.

One common strategy for preparing substituted aminophenols is the azo-cracking reduction method. This approach involves a diazotization reaction, a coupling reaction, and finally, a cracking reduction reaction. For instance, the synthesis of 2-amino-4-tert-butylphenol can be achieved starting from aniline and p-tert-butylphenol. google.com The process begins with the diazotization of aniline using sodium nitrite in the presence of an acid to form a diazonium salt. This is followed by a coupling reaction with p-tert-butylphenol to produce an azo dye. The final step is a cracking reduction of the azo compound to yield the desired 2-amino-4-tert-butylphenol. google.com Optimization of this process involves careful control of reaction temperatures, molar ratios of reactants, and the choice of solvent and catalyst. google.com

Another innovative approach involves the strategic modification of precursors that already contain some of the desired substituents. A patented method for the preparation of 2,4-di-t-butyl-5-amino phenol, a structurally related compound, starts from m-aminophenol. google.comgoogle.com This multi-step synthesis involves:

Acetylation: The amino group of m-aminophenol is protected by reacting it with acetic anhydride (B1165640) or acetyl chloride to form N-(3-hydroxyphenyl) acetamide (B32628). google.comgoogle.com

Tert-butylation: A Friedel-Crafts alkylation is performed on the protected intermediate using tert-butanol and a strong acid catalyst like sulfuric acid to introduce the tert-butyl groups onto the aromatic ring, yielding N-(2,4-di-t-butyl-5-hydroxyphenyl) acetamide. google.comgoogle.com

Deacetylation: The protecting acetyl group is removed via acid or base hydrolysis to give the final product, 2,4-di-t-butyl-5-amino phenol. google.comgoogle.com

For the introduction of a chlorine atom, a common strategy is electrophilic chlorination. However, the directing effects of the existing hydroxyl, amino (or protected amino), and tert-butyl groups must be carefully considered to achieve the desired regioselectivity. The synthesis of related compounds like 2-amino-4-chlorophenol (B47367) often involves the nitration of p-chlorophenol followed by the reduction of the nitro group. guidechem.com This established two-step process provides a reliable method for producing aminophenols from nitrophenol precursors. guidechem.com

The development of a novel synthetic route for this compound would likely combine elements from these established methodologies. A plausible, though not explicitly documented, pathway could involve the chlorination and subsequent amination (via nitration and reduction) of 4-tert-butylphenol. The optimization of such a route would require extensive experimentation to determine the ideal sequence of reactions and the optimal conditions for each step to maximize the yield of the desired isomer while minimizing the formation of byproducts.

The following tables summarize key reaction parameters from the synthesis of related precursor molecules, which would inform the development and optimization of a synthetic route for this compound.

Table 1: Process Conditions for the Synthesis of 2-Amino-4-tert-butylphenol via Azo-Cracking Reduction google.com

Reaction Step Parameter Optimized Condition
Diazotization Aniline to Hydrochloric Acid Molar Ratio 1 : (2-3)
Aniline to Sodium Nitrite Molar Ratio 1 : (1-1.1)
Reaction Temperature 0-10 °C
Coupling Reaction Sodium Hydroxide to p-tert-butylphenol Molar Ratio 1.1 : 1
p-tert-butylphenol sodium to Diazonium Salt Molar Ratio 1 : (1-1.08)
Reaction Temperature 40-50 °C
Cracking Reduction Basic Catalyst to Azo Dye Molar Ratio 1 : 1
Reducing Agent to Azo Dye Molar Ratio 3 : 1

Table 2: Synthesis of 2,4-di-t-butyl-5-amino phenol from m-Aminophenol google.com

Reaction Step Parameter Condition
Acetylation Reactants m-aminophenol, acetic anhydride or acetyl chloride
Reaction Temperature 0-100 °C
Reaction Time 0.5-6 hours
Tert-butylation Reactants N-(3-hydroxyphenyl) acetamide, tert-butanol
Catalyst Concentrated Sulfuric Acid
Reactant Molar Ratio (N-(3-hydroxyphenyl) acetamide : tert-butanol : H₂SO₄) 1 : (2-5) : (1-3)
Reaction Temperature 10-30 °C
Reaction Time 10-60 hours
Deacetylation Reagent Acid or Base
Reaction Condition Reflux

Reaction Mechanisms and Chemical Transformations of 2 Amino 4 Tert Butyl 5 Chlorophenol

Nucleophilic Reactivity of the Amino Group

The amino group (-NH₂) in 2-Amino-4-(tert-butyl)-5-chlorophenol possesses a lone pair of electrons on the nitrogen atom, rendering it a primary site for nucleophilic reactions. Under neutral or basic conditions, the amino group is generally more nucleophilic than the hydroxyl group. researchgate.net This reactivity allows it to readily engage in reactions such as acylation, alkylation, and condensation.

For instance, it can be used as a reactant to prepare prolinamide phenols and Schiff base intermediates, which are precursors to biologically significant 2-(pyridyl)benzoxazole derivatives. Another common transformation is the protection of the amino group, often achieved through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to form a tert-butyl carbamate (B1207046) (Boc-protected amine). organic-chemistry.org This strategy is crucial in multi-step syntheses to prevent the amino group from participating in undesired side reactions. organic-chemistry.org The choice of reaction conditions, particularly pH, is critical in modulating the relative nucleophilicity of the amino and hydroxyl groups. researchgate.net

Table 1: Nucleophilic Reactions of the Amino Group

Reaction Type Reagent Example Product Type
Acylation Acetic Anhydride (B1165640) Amide
Schiff Base Formation Aldehydes/Ketones Imine (Schiff Base)
Boc-Protection Di-tert-butyl dicarbonate (Boc₂O) tert-Butyl Carbamate

Electrophilic Aromatic Substitution on the Phenolic Ring

Electrophilic aromatic substitution (EAS) on the ring of this compound is directed by the combined influence of its substituents. The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups and are ortho-, para-directors. The tert-butyl group is a weak activator and also an ortho-, para-director, while the chlorine atom is a deactivating group but is also an ortho-, para-director. libretexts.org

The directing effects of these groups can be summarized as follows:

-OH (at C1): Directs to positions 2, 4, 6.

-NH₂ (at C2): Directs to positions 1, 3, 5.

-tert-butyl (at C4): Directs to positions 1, 3, 5.

-Cl (at C5): Directs to positions 2, 4, 6.

Considering the existing substitution pattern, the only unsubstituted position is C6. The powerful activating -OH group strongly directs incoming electrophiles to this ortho-position. The chlorine at C5 also directs ortho to itself, reinforcing substitution at C6. The bulky tert-butyl group at C4 sterically hinders attack at the adjacent C3 position, further favoring substitution at the more accessible C6 position. masterorganicchemistry.com Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur predominantly at the C6 position.

Reductive and Oxidative Pathways

The aminophenol structure is susceptible to both reduction and oxidation, leading to a variety of derivatives.

While the this compound molecule itself is already in a reduced (amino) form, related synthetic routes often involve a reduction step. For example, a common method for synthesizing substituted aminophenols involves the chemical or catalytic reduction of a corresponding nitrophenol. vulcanchem.com Reagents such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or catalytic hydrogenation (H₂ over a palladium-carbon catalyst) are effective for converting a nitro group (-NO₂) into a primary amino group (-NH₂). vulcanchem.com

The aminophenol moiety is readily oxidized. The oxidation of 2-aminophenol (B121084) and its derivatives can lead to the formation of 2-aminophenoxazine-3-one structures through aerial oxidation, a process that can be catalyzed by metal complexes like those of copper(II). rsc.org This reaction mimics the activity of the enzyme phenoxazinone synthase. rsc.org

Furthermore, 2-amino-4-tert-butylphenol (B71990) can undergo electrochemical or chemical oxidative polymerization to form poly(2-amino-4-tert-butylphenol). In biological systems, the oxidation of similar compounds like 4-amino-2-chlorophenol (B1200274) can be mediated by peroxidases, contributing to bioactivation and the formation of reactive species. nih.gov A notable oxidative pathway for the related 2-amino-4-tert-butylphenol involves aromatic ring cleavage. An iron(II) complex can react with dioxygen to cleave the aromatic C-C bond, transforming the phenol (B47542) into a picolinate (B1231196) derivative, which serves as a functional model for certain dioxygenase enzymes. researchgate.net

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound leverages the reactivity of its functional groups. The formation of Schiff bases, for example, proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield an imine.

The synthesis of prolinamide phenols involves the formation of an amide bond, where the amino group acts as a nucleophile, attacking an activated carboxyl group of a proline derivative. The mechanism of oxidative polymerization involves the generation of radical cations from the monomer, which then couple to form polymer chains. Each of these derivatization reactions relies on the inherent chemical properties of the amino and phenolic groups, which can be selectively targeted through careful control of reaction conditions.

Acid-Base Equilibria and Protonation Dynamics

This compound is an amphoteric molecule, containing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The precise pKa values are influenced by the electronic effects of the other ring substituents.

In acidic solution: The amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This protonation deactivates the amino group's nucleophilicity and transforms it into a deactivating, meta-directing group for electrophilic aromatic substitution. researchgate.net

In basic solution: The phenolic hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). The phenoxide is a much stronger activating group than the hydroxyl group, significantly enhancing the ring's reactivity toward electrophiles. The formation of the phenoxide also makes the oxygen a potent nucleophile. researchgate.net

In neutral solution: The molecule exists predominantly in its neutral form, though a zwitterionic form may exist in equilibrium. Under these conditions, the amino group is typically the more reactive nucleophile. researchgate.net

The protonation state of the molecule is a critical determinant of its reactivity and its interactions in both chemical and biological systems. nih.govchemrxiv.org The dynamic interchange between these protonation states governs which reaction pathways are favored under specific pH conditions. nih.gov

Table 2: Predominant Species of this compound at Different pH Values

pH Range Predominant Species Key Characteristics
Strongly Acidic (pH < 2) Cationic (Ammonium ion) -NH₃⁺ group; Ring is deactivated for EAS
Neutral (pH ~7) Neutral Molecule -NH₂ and -OH groups; Amino group is primary nucleophile
Strongly Basic (pH > 12) Anionic (Phenoxide ion) -O⁻ group; Ring is strongly activated for EAS

Derivatization and Functionalization Strategies of 2 Amino 4 Tert Butyl 5 Chlorophenol

Modification of the Amino and Hydroxyl Functional Groups

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group makes 2-amino-4-(tert-butyl)-5-chlorophenol a versatile substrate for a variety of functionalization reactions. The relative reactivity of these groups can be controlled through careful selection of reagents and reaction conditions, allowing for selective modification.

Common strategies for modifying the amino group include acylation, alkylation, and diazotization. Acetylation, often achieved using acetic anhydride (B1165640) or acetyl chloride, converts the primary amine into a more stable acetamide (B32628). This reaction is frequently employed as a protection strategy to prevent the amino group from participating in subsequent reactions before being removed via hydrolysis. google.com Another key reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. For the related compound 2-amino-4-tert-butylphenol (B71990), reaction with pyridylmethylene has been used to create intermediates for synthesizing biologically important 2-(pyridyl)benzoxazole derivatives.

The hydroxyl group can undergo O-alkylation or O-arylation to form ethers, or esterification to form esters. Selective O-alkylation of aminophenols can be achieved by first protecting the more nucleophilic amino group, for instance, by converting it to an imine, then reacting the hydroxyl group with an alkyl halide, followed by hydrolysis to restore the amine. nih.gov

The table below summarizes common derivatization reactions for the amino and hydroxyl groups.

Functional GroupReaction TypeTypical ReagentsResulting Functional Group
Amino (-NH₂)AcylationAcetic Anhydride, Acetyl ChlorideAcetamide (-NHCOCH₃)
Amino (-NH₂)Schiff Base FormationAldehydes (e.g., Benzaldehyde)Imine (-N=CHR)
Amino (-NH₂)N-ArylationAryl Halides, Pd or Cu CatalystSecondary Amine (-NH-Ar)
Hydroxyl (-OH)O-AlkylationAlkyl Halides (e.g., Methyl Iodide)Ether (-OR)
Hydroxyl (-OH)EsterificationAcyl Chlorides, Carboxylic AnhydridesEster (-OCOR)
Hydroxyl (-OH)O-ArylationAryl Halides, Cu CatalystAryl Ether (-O-Ar)

Introduction of Diverse Substituents for Structural Variation

Beyond modifying the existing functional groups, the aromatic ring of this compound can be further substituted to create structural analogues. The nature and position of any new substituent are dictated by the directing effects of the groups already present on the ring. The hydroxyl and amino groups are powerful activating, ortho-, para-directing groups, while the chlorine atom is deactivating but also ortho-, para-directing. The bulky tert-butyl group exerts a significant steric influence, potentially blocking nearby positions.

Given the substitution pattern (amino at C2, tert-butyl at C4, chloro at C5, and hydroxyl at C1), the only unsubstituted position on the ring is C6. This position is ortho to the hydroxyl group and meta to the amino group. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be strongly directed to this C6 position, driven by the powerful activating effect of the hydroxyl group. For example, direct amination at the C2 position (ortho to the hydroxyl) of p-aminophenol derivatives has been achieved using copper catalysis, demonstrating a method for forging new C-N bonds on the phenol (B47542) ring. rsc.org

Regioselective Functionalization Approaches

Regioselectivity is a critical consideration when functionalizing a polysubstituted molecule like this compound. As discussed, electrophilic attack is predicted to occur regioselectively at the C6 position, which is activated by the adjacent hydroxyl group and sterically accessible.

Chemoselectivity between the amino and hydroxyl groups is also a key aspect of regioselective functionalization. Selective N-arylation of aminophenols can be achieved using palladium-based catalysts, while selective O-arylation is often accomplished with copper-based systems. nih.gov For 2-aminophenol (B121084) specifically, selective N-arylation can be performed using a copper iodide (CuI) catalyst, where the aminophenol itself can act as the ligand, leaving the hydroxyl group untouched. nih.gov This selectivity allows for the precise construction of either N-aryl or O-aryl derivatives, depending on the chosen catalytic system. Such control is fundamental for building complex molecular architectures from the aminophenol scaffold.

Synthesis of Conjugates and Polymeric Architectures

The reactive functional groups of aminophenols make them suitable monomers for the synthesis of polymers and for conjugation to other molecules. Research on the closely related compound, 2-amino-4-tert-butylphenol, has demonstrated its ability to undergo oxidative polymerization.

Both chemical and electrochemical oxidation methods have been successfully used to synthesize poly(2-amino-4-tert-butylphenol). The chemical polymerization is typically initiated with an oxidant like ammonium (B1175870) persulfate in an acidic medium. The resulting polymer is composed primarily of phenoxazine (B87303) rings, which form through the coupling of the amino and hydroxyl groups of different monomer units. The bulky tert-butyl group can also promote the formation of N-N couplings within the polymer structure.

Furthermore, o-aminophenols can be used in bioconjugation. An oxidative strategy employing potassium ferricyanide (B76249) can activate o-aminophenols to couple with the N-terminal residues of peptides and proteins, offering a method for site-selective modification of biomolecules. scispace.com This approach could potentially be adapted for this compound to create novel bioconjugates.

The table below outlines polymerization data based on its non-chlorinated analogue.

MonomerPolymerization MethodOxidant/ConditionsPrimary Polymer Structure
2-Amino-4-tert-butylphenolChemical OxidationAmmonium Persulfate / HClO₄Phenoxazine Rings
2-Amino-4-tert-butylphenolElectrochemical OxidationAnodic Oxidation on Pt electrodePhenoxazine Rings

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino 4 Tert Butyl 5 Chlorophenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Amino-4-(tert-butyl)-5-chlorophenol, both ¹H and ¹³C NMR are employed to confirm its structural integrity.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The tert-butyl group would produce a sharp, intense singlet around 1.3 ppm due to the nine equivalent protons. The aromatic region would display two singlets, corresponding to the protons on the benzene (B151609) ring. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for each of the ten carbon atoms. The tert-butyl group would show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The six aromatic carbons would each produce a unique signal in the downfield region of the spectrum, with their chemical shifts influenced by the attached substituents (-NH₂, -OH, -Cl, and tert-butyl).

While specific experimental data for this compound is not widely published, data from the closely related analogue, 2-Amino-4-tert-butylphenol (B71990), provides a basis for predicting the spectral features. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
C(CH₃)₃ ~1.3 Singlet
Ar-H ~6.7 Singlet
Ar-H ~6.9 Singlet
NH₂ Broad, variable Singlet
OH Broad, variable Singlet

Data is predicted based on the structure and known shifts of similar compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C(CH₃)₃ ~30
C(CH₃)₃ ~34
Aromatic C-Cl ~115
Aromatic C-H ~116
Aromatic C-H ~120
Aromatic C-NH₂ ~135
Aromatic C-C(CH₃)₃ ~140
Aromatic C-OH ~145

Data is predicted based on the structure and known shifts of similar compounds.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.com These two methods are often complementary.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. Broad bands in the region of 3200-3500 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. C-H stretching vibrations of the aromatic ring and the tert-butyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region. A C-Cl stretching band would be expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. mdpi.com The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-C bonds in the ring and the vibrations of the tert-butyl group would be readily observable. The C-Cl bond also gives rise to a characteristic Raman signal.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch 3200-3400 (Broad) FT-IR
N-H Stretch 3300-3500 (Two bands) FT-IR
Aromatic C-H Stretch 3000-3100 FT-IR, Raman
Aliphatic C-H Stretch 2850-2960 FT-IR, Raman
Aromatic C=C Stretch 1500-1600 FT-IR, Raman
C-O Stretch 1200-1260 FT-IR
C-N Stretch 1250-1340 FT-IR
C-Cl Stretch 600-800 FT-IR, Raman

Data is predicted based on the functional groups present in the molecule.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is useful for characterizing compounds containing chromophores, such as aromatic rings.

UV-Visible Absorption: The substituted benzene ring in this compound acts as a chromophore. The presence of auxochromes like the hydroxyl (-OH) and amino (-NH₂) groups, which have lone pairs of electrons, causes a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would likely show absorption bands characteristic of substituted phenols. researchgate.net For example, a related compound, 2-Amino-4-nitrophenol, exhibits absorption maxima at 224 nm, 262 nm, and 308 nm. sielc.com

Fluorescence Studies: Many phenolic compounds exhibit fluorescence. nih.gov Upon excitation with UV light, this compound may emit light at a longer wavelength. Fluorescence spectroscopy can be a highly sensitive method for detection and quantification. The emission spectrum would be characteristic of the compound's electronic structure and its interaction with the solvent environment. ankara.edu.tr

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₁₄ClNO), the exact mass would be calculated, and the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃, a loss of 15 Da) from the tert-butyl group to form a stable carbocation, which is often a dominant peak in the spectrum. Other fragmentations could include the loss of the entire tert-butyl group, chlorine, or other small neutral molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

The resulting crystal structure would reveal the planarity of the benzene ring, the conformation of the substituents, and how the molecules pack in the crystal lattice. Furthermore, it would provide clear evidence of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the compound's solid-state properties.

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing phenolic compounds. thermofisher.com A C18 column would typically be used, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in complex matrices, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). ulisboa.pt This technique combines the separation power of HPLC with the detection specificity of mass spectrometry. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, providing excellent selectivity and low detection limits. This is particularly valuable for trace-level analysis in environmental or biological samples.

Table 4: Mentioned Compounds

Compound Name
This compound
2-Amino-4-tert-butylphenol
2-Amino-4-nitrophenol
Benzene
Methanol
Ethanol
Acetonitrile

Computational and Theoretical Chemistry Studies of 2 Amino 4 Tert Butyl 5 Chlorophenol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular structure and electronic landscape of organic compounds.

Geometry Optimization and Conformational Analysis (e.g., DFT Methods)

The first step in the computational study of a molecule like 2-Amino-4-(tert-butyl)-5-chlorophenol is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. nih.govmdpi.com The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, especially due to the presence of rotatable bonds associated with the hydroxyl (-OH), amino (-NH2), and tert-butyl groups. Different spatial arrangements of these groups can lead to various conformers with distinct energy levels. By systematically rotating these bonds and performing geometry optimization for each resulting structure, a conformational landscape can be mapped. chemrxiv.orgnih.gov The relative energies of these conformers are then calculated to identify the global minimum energy structure, which is the most populated and stable conformation at a given temperature. Intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, can significantly influence conformational preference and stability. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table is illustrative, as specific published data for this compound is not available. The values are based on typical parameters for similar substituted phenols.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-O (hydroxyl)1.365
C-N (amino)1.390
C-Cl1.745
Bond Angle (°)C-C-O119.5
C-C-N121.0
C-C-Cl120.5

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). youtube.com

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative, as specific published data for this compound is not available.

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.25
Energy Gap (ΔE)4.60

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Excitation Energies)

Computational methods can accurately predict various spectroscopic properties.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. nih.govresearchgate.net These calculated values can then be correlated with experimental data to confirm the molecular structure. The accuracy of these predictions allows for the differentiation between isomers and conformers. rsc.orgnih.gov

UV-Vis Excitation Energies: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.netmdpi.com The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which relates to the intensity of the absorption. researchgate.net For a substituted phenol (B47542) like the title compound, TD-DFT can predict the electronic transitions, such as π → π* transitions within the benzene (B151609) ring, which are influenced by the amino, hydroxyl, chloro, and tert-butyl substituents. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. For this compound, computational methods could be used to explore various reaction pathways, such as electrophilic aromatic substitution, oxidation of the phenol group, or reactions involving the amino group.

For example, studies on related chlorinated phenols have used ab initio and DFT methods to investigate degradation pathways, including O-H bond scission and hydrogen abstraction reactions. nih.gov Calculating the activation energies for different potential pathways allows for the prediction of the most favorable reaction mechanism under specific conditions. This information is crucial for understanding the compound's stability and potential transformation into other chemical species.

Advanced Theoretical Approaches (e.g., NBO, NLO Properties)

Beyond basic structure and reactivity, more advanced theoretical methods can provide deeper insights.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the charge distribution and interactions between orbitals within a molecule. It provides a picture of bonding in terms of localized electron-pair bonds and lone pairs. This analysis can quantify intramolecular charge transfer, hyperconjugative interactions, and the nature of hydrogen bonds, offering a detailed understanding of the electronic delocalization and stability of the molecule.

Nonlinear Optical (NLO) Properties: Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, may exhibit NLO properties. nih.gov Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netresearchgate.net For this compound, the presence of donor (-NH2, -OH) and acceptor-like (-Cl) groups on the aromatic ring suggests that it could possess NLO activity, which can be quantified through DFT calculations.

Structure Activity Relationship Sar Studies for 2 Amino 4 Tert Butyl 5 Chlorophenol Derivatives

Influence of Functional Group Modifications on Chemical Reactivity and Molecular Interactions

Modifications to the primary functional groups of 2-amino-4-(tert-butyl)-5-chlorophenol—the amino (-NH₂) and hydroxyl (-OH) groups—would significantly alter its chemical reactivity and intermolecular interactions.

The hydroxyl group is crucial for the acidic nature of the phenol (B47542) ring. Its ability to donate a proton is influenced by the other substituents on the ring. The presence of the electron-donating tert-butyl group and the electron-withdrawing chloro and amino groups creates a complex electronic environment that modulates the pKa of the hydroxyl group. Furthermore, the hydroxyl group is a key participant in hydrogen bonding, both as a donor and an acceptor, which is critical for molecular recognition and binding to biological targets or other chemical species.

Modification of these groups, for instance, through alkylation or acylation of the amino or hydroxyl group, would block their ability to participate in hydrogen bonding and alter their electronic contributions to the aromatic ring, leading to significant changes in chemical reactivity and biological activity.

Impact of Aromatic Substituents on Electronic and Steric Properties

The electronic and steric properties of the this compound scaffold are significantly influenced by the tert-butyl and chloro substituents.

The tert-butyl group at the 4-position exerts a notable steric and electronic influence. Sterically, its bulkiness can hinder the approach of reactants to the aromatic ring, potentially reducing reactivity at adjacent positions. nih.gov Electronically, the tert-butyl group is an electron-donating group through the inductive effect, which increases the electron density on the aromatic ring and the hydroxyl group. nih.gov This enhanced electron density can stabilize the molecule and influence its reactivity in electrophilic aromatic substitution reactions. nih.gov The tert-butyl group can also serve as a positional protecting group, directing chemical modifications to other parts of the molecule. scientificupdate.com

The interplay of the electron-donating tert-butyl group and the electron-withdrawing chloro group, in combination with the amino and hydroxyl groups, creates a unique electronic distribution on the aromatic ring that dictates its reactivity and interaction with other molecules.

Conformational Effects on Molecular Recognition and Binding

The specific three-dimensional arrangement of the functional groups and substituents of this compound is critical for its interaction with other molecules, a key aspect in contexts such as drug design or materials science. The rotation around the single bonds connecting the amino and hydroxyl groups to the aromatic ring allows for different conformations.

For the parent 2-aminophenol (B121084) molecule, theoretical calculations have shown that the cis conformation, where the hydroxyl group is oriented towards the amino group, is generally the most stable form due to the formation of an intramolecular hydrogen bond. nih.gov This conformational preference would likely be influenced by the presence of the bulky tert-butyl group and the chloro substituent in this compound. These substituents can introduce steric hindrance that favors or disfavors certain rotational conformations.

The preferred conformation will dictate the spatial presentation of hydrogen bond donors and acceptors, as well as hydrophobic (tert-butyl) and electrophilic (chloro-substituted ring) regions. This, in turn, will determine how the molecule fits into a binding site of a protein or how it self-assembles with other molecules. Any modification that alters the conformational equilibrium could have a profound impact on its molecular recognition and binding capabilities.

Development of Predictive Models for Chemical Behavior

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were not found in the reviewed literature, the principles of QSAR can be applied to predict the behavior of its derivatives. QSAR models for substituted phenols and chlorophenols often rely on descriptors related to hydrophobicity (like logP) and electronic properties (like Hammett constants or molecular orbital indices). jst.go.jp

For a series of this compound derivatives, a predictive QSAR model could be developed by systematically modifying the substituents and correlating these changes with observed activities. Key descriptors in such a model would likely include:

Hydrophobicity parameters (e.g., logP): The tert-butyl group significantly contributes to the lipophilicity of the molecule.

Electronic parameters (e.g., Hammett constants, pKa): To quantify the electron-donating and -withdrawing effects of the substituents.

Steric parameters (e.g., Taft steric parameters, molecular volume): To account for the bulk of the tert-butyl group and other potential substituents.

Topological and quantum chemical descriptors: To provide a more detailed description of the molecular structure and electronic distribution.

By establishing a statistically significant correlation between these descriptors and a specific chemical or biological activity, a predictive model could be built to guide the design of new derivatives with desired properties.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

While detailed public-domain research on 2-Amino-4-(tert-butyl)-5-chlorophenol as a specific intermediate is limited, the utility of structurally similar aminophenols is well-documented in the synthesis of complex, biologically active molecules. For instance, related compounds serve as key intermediates in the production of pharmaceuticals. The amino and phenol (B47542) moieties are reactive handles that allow for the sequential and controlled addition of other molecular fragments, building up complexity toward a final target molecule. The tert-butyl group can enhance solubility in organic solvents and provide steric hindrance that directs reactions to other sites, while the chlorine atom can influence the reactivity of the aromatic ring and serve as a site for further transformations or be a crucial element for biological activity.

Precursor for Heterocyclic Compounds and Scaffold Construction

The bifunctional nature of this compound, with its ortho-aminophenol arrangement, makes it an ideal starting material for the synthesis of various heterocyclic scaffolds. This structural motif is particularly well-suited for constructing benzoxazole (B165842) rings.

Key Reactions for Heterocycle Synthesis:

Condensation with Carboxylic Acids: Reaction with carboxylic acids or their derivatives (like acyl chlorides or esters) under dehydrating conditions leads to the formation of 2-substituted benzoxazoles.

Reaction with Aldehydes: Condensation with aldehydes can form Schiff base intermediates, which can then be cyclized to form benzoxazole derivatives.

These heterocyclic systems are of significant interest in medicinal chemistry and materials science. For example, 2-(pyridyl)benzoxazole derivatives, synthesized from the related 2-amino-4-tert-butylphenol (B71990), are recognized for their biological importance. Similarly, 2-amino-4-arylthiazoles, another class of heterocyclic compounds, have been synthesized and are noted for their wide-ranging antifungal activities. nih.gov The specific substituents on the this compound backbone would impart unique electronic and steric properties to the resulting heterocyclic scaffolds, potentially influencing their biological activity or material characteristics.

Precursor CompoundReagentResulting Heterocycle ClassPotential Application
2-Amino-4-tert-butylphenolPyridyl-based reactants2-(Pyridyl)benzoxazolesBiologically active compounds
General o-AminophenolsCarboxylic Acids / AldehydesBenzoxazolesMedicinal Chemistry, Materials Science
Various PrecursorsThiourea / α-haloketones2-AminothiazolesAntifungal agents

Integration into Specialty Chemical Formulations

The structural features of this compound make it a candidate for integration into various specialty chemical formulations, such as polymers and dyes. The amino group allows it to be incorporated into polymer backbones, for example, through polycondensation reactions to form polyamides or polyimines. The phenolic hydroxyl can be used for creating polymers like polyethers.

The related compound, 2-Amino-4-tert-butylphenol, has been used to create polymers such as Poly(2-amino-4-tert-butylphenol) through electrochemical or chemical oxidative polymerization. Such polymers often possess interesting electrochemical and material properties. The presence of the tert-butyl group typically enhances the solubility of these polymers in common organic solvents, facilitating their processing. The chlorine atom in this compound would further modify the electronic properties and potentially the stability and performance of the resulting materials.

Coordination Chemistry: Ligand Design and Metal Complex Formation

The ortho-aminophenol structure is a classic motif for designing chelating ligands in coordination chemistry. The amino and phenolic hydroxyl groups can coordinate with a metal ion to form stable five-membered chelate rings. Schiff base ligands, readily prepared by condensing the amino group of this compound with an aldehyde or ketone, are particularly effective and versatile in forming metal complexes.

The substituents on the aromatic ring play a crucial role in tuning the properties of the resulting metal complexes:

Tert-butyl group: Its steric bulk can influence the coordination geometry around the metal center, potentially stabilizing unusual coordination numbers or preventing the formation of polymeric structures. It also increases the lipophilicity of the ligand and its metal complexes.

Chlorine atom: As an electron-withdrawing group, it modifies the electron density on the donor atoms (nitrogen and oxygen), thereby influencing the strength of the metal-ligand bonds and the redox potential of the metal center.

Complexes derived from related aminophenols have been extensively studied for various applications. For example, N-(2-hydroxy-4-tert-butylphenyl)-acetamide, derived from 2-amino-4-tert-butylphenol, is an intermediate for uranylsalophene derivatives used in anion-sensitive membrane sensors. This highlights the potential for ligands derived from this compound to be used in sensing, catalysis, and materials science.

Ligand TypeMetal IonPotential Application of Complex
Schiff BaseUranyl (UO₂²⁺)Anion-selective sensors
AminophenolTransition Metals (e.g., Cu, Fe)Catalysis, Biomimetic models
Bis(aminophenol)Palladium, PlatinumChiral catalysts, materials

Catalytic Applications and Mechanistic Investigations in Organic Transformations

Metal complexes and organic derivatives of substituted aminophenols have shown promise in catalysis. The ability to fine-tune the steric and electronic environment around a metal center makes ligands derived from this compound attractive for developing new catalysts.

For instance, prolinamide phenols, which can be prepared from 2-amino-4-tert-butylphenol, have been demonstrated to be efficient hydrophobic organocatalysts for direct asymmetric aldol (B89426) reactions between aldehydes and ketones in water. In another area, a nonheme iron(II) complex has been used to achieve the aromatic ring cleavage of 2-amino-4-tert-butylphenol, serving as a functional model for 2-aminophenol (B121084) dioxygenases. nih.gov This type of research provides valuable mechanistic insights into biological processes and can lead to the development of novel oxidation catalysts. Furthermore, tetranuclear copper complexes have demonstrated phenoxazinone synthase-like activity in the aerobic oxidation of o-aminophenol, showcasing the catalytic potential of metal-aminophenol systems. mdpi.com The specific substitution pattern of this compound could be leveraged to develop catalysts with unique selectivity and activity for specific organic transformations.

Environmental Chemistry and Degradation Studies

Photochemical and Electrochemical Degradation Pathways

Photochemical Degradation: The presence of a chromophoric phenolic ring suggests that 2-Amino-4-(tert-butyl)-5-chlorophenol is susceptible to photochemical degradation. Ultraviolet (UV) radiation can induce the cleavage of the carbon-chlorine bond, a common pathway for chlorinated aromatic compounds. Studies on 4-chlorophenol (B41353) have shown that UV irradiation alone can lead to its degradation, although the process can be slow and may not achieve complete mineralization. mdpi.comnih.gov The presence of an amino group might modify the photochemical behavior, potentially enhancing the absorption of light and influencing the degradation rate. Research on 2-amino phenol (B47542) and 4-amino phenol has demonstrated their complete degradation under visible light with a catalyst. researchgate.net The tert-butyl group, being an electron-donating group, may also affect the electronic properties of the benzene (B151609) ring and its susceptibility to photodegradation.

Electrochemical Degradation: Electrochemical oxidation has emerged as a promising technology for the remediation of water contaminated with phenolic compounds. iwaponline.com For chlorophenols, this process typically involves the generation of highly reactive hydroxyl radicals (•OH) at the anode surface, which then attack the aromatic ring. nih.gov Studies on the electrochemical degradation of 4-chlorophenol have demonstrated high removal efficiencies, with the process often following pseudo-first-order kinetics. nih.gov The degradation pathways can involve hydroxylation of the aromatic ring, followed by ring-opening to form aliphatic carboxylic acids, and ultimately mineralization to CO2 and H2O. nih.gov The amino and tert-butyl substituents on the this compound molecule would likely influence the specifics of the electrochemical oxidation, such as the reaction rate and the nature of the intermediates formed. For instance, 2-amino-4-tert-butylphenol (B71990) can undergo electrochemical oxidative polymerization, suggesting that the amino and tert-butyl groups are reactive under electrochemical conditions. sigmaaldrich.comsigmaaldrich.com

Table 1: Comparison of Degradation Rates for Various Chlorophenols using Electro-Fenton Method This interactive table summarizes the pseudo-first-order degradation rate constants for different chlorophenols, providing a basis for understanding the relative reactivity of chlorinated phenolic compounds.

CompoundPseudo First-Order Rate Constant (k, min⁻¹)
4-chlorophenol (4-CP)0.13
2,4-dichlorophenol (2,4-DCP)0.43
2,4,6-trichlorophenol (2,4,6-TCP)0.31
Pentachlorophenol (PCP)0.22
Data sourced from a comparative study on the degradation of various chlorophenols by the electro-Fenton method. nih.gov

Biodegradation Mechanisms and Environmental Fate Modeling

Biodegradation Mechanisms: The biodegradability of this compound is expected to be influenced by its constituent functional groups. The chlorine substituent generally increases the recalcitrance of aromatic compounds to biodegradation. However, various microorganisms have been shown to degrade chlorophenols. The initial step in the bacterial degradation of chloroaminophenols often involves a deaminase that removes the amino group. nih.gov For instance, the degradation of 4-chloro-2-aminophenol is initiated by the release of the ammonium (B1175870) ion. nih.gov Following deamination and dechlorination, the resulting catechols can undergo ring cleavage by dioxygenase enzymes. The tert-butyl group can also pose a challenge to microbial degradation due to steric hindrance.

The environmental fate of a chemical describes its transport and transformation in the environment. For this compound, its fate will be governed by processes such as volatilization, adsorption to soil and sediment, and degradation. While specific models for this compound are not available, general environmental fate models for organic pollutants can provide insights. These models consider the compound's physical-chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to predict its distribution in different environmental compartments.

Analysis of Transformation Products and Pathways

The degradation of this compound is expected to generate a series of transformation products before complete mineralization. Based on studies of related compounds, the initial transformation products are likely to result from hydroxylation, dechlorination, and deamination reactions.

During photochemical and electrochemical degradation of chlorophenols, hydroxylated intermediates such as chlorocatechols and hydroquinones are commonly formed. acs.org Subsequent reactions can lead to the opening of the aromatic ring and the formation of short-chain carboxylic acids like maleic acid, fumaric acid, and oxalic acid. researchgate.net The degradation of aminophenols can also proceed through the formation of benzoquinone intermediates. researchgate.net

In the case of this compound, a plausible degradation pathway would involve initial attack by hydroxyl radicals, leading to the formation of hydroxylated and dechlorinated intermediates. The amino group could be oxidized or removed, and the tert-butyl group might be retained in the initial transformation products. The ultimate fate of these intermediates would be further oxidation to smaller organic acids and eventually mineralization.

Table 2: Identified Intermediates in the Degradation of Structurally Related Phenolic Compounds This interactive table lists common transformation products identified during the degradation of chlorophenols and aminophenols, which can be indicative of the potential byproducts from the degradation of this compound.

Parent CompoundDegradation ProcessIdentified Intermediates
4-ChlorophenolPhotocatalysis4-Chlorocatechol, Hydroquinone, Benzoquinone
4-Aminophenol (B1666318)Enzymatic OxidationBenzoquinone, Maleic acid, Fumaric acid, Oxalic acid
2,4,6-TrichlorophenolPhoto-sulfite systemDechlorinated phenols, Polychlorophenols, Dibenzofuran
Data compiled from various studies on the degradation of phenolic compounds. acs.orgresearchgate.netresearchgate.net

Advanced Oxidation Processes for Remediation Research

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov AOPs are particularly effective for the degradation of recalcitrant compounds like substituted phenols. nih.govnih.gov

Several AOPs have been successfully applied to the degradation of phenolic compounds, including:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical production through UV irradiation. nih.gov

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals. It has been shown to be effective for the degradation of phenolic compounds. bohrium.com

Ozonation: Ozone (O₃) can directly react with organic molecules or decompose to form hydroxyl radicals, leading to the degradation of pollutants. nih.gov

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon illumination with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species, including hydroxyl radicals. mdpi.com

Given the successful application of AOPs for a wide range of substituted phenols, it is highly probable that these methods would be effective for the degradation of this compound. The efficiency of a particular AOP would depend on various factors, including the pH of the solution, the concentration of the pollutant, and the presence of other substances in the water matrix.

Future Directions and Emerging Research Areas

Exploration of Novel and Efficient Synthetic Methodologies

The development of advanced synthetic methods is crucial for accessing 2-Amino-4-(tert-butyl)-5-chlorophenol and its derivatives in a more efficient, sustainable, and scalable manner. Traditional multi-step syntheses often involve harsh conditions and generate significant waste. Emerging research directions are focused on overcoming these limitations through modern synthetic strategies.

Key areas of exploration include:

Direct C-H Functionalization : A primary goal is to move beyond classical methods by employing direct C–H functionalization. researchgate.netresearchgate.netacs.org This approach allows for the introduction of the amino, chloro, or other groups onto a simpler phenol (B47542) precursor in fewer steps, significantly improving atom economy. rsc.orgnih.gov For instance, developing catalytic systems (e.g., using palladium, rhodium, or copper) that can selectively functionalize the C-H bonds of 4-(tert-butyl)phenol would be a significant advancement. acs.org

Flow Chemistry : Continuous-flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. acs.orgmdpi.com A continuous-flow process for the nitration and subsequent reduction of a substituted chlorophenol could streamline the production of the target molecule, minimizing the handling of hazardous intermediates and allowing for safer, automated manufacturing. researchgate.netthieme-connect.comresearchgate.net

Electrochemical Synthesis : Electrosynthesis is a powerful green chemistry tool that uses electricity to drive chemical reactions, often avoiding harsh reagents. researchgate.net The development of electrochemical methods for the chlorination or amination of phenol precursors could provide a highly selective and environmentally benign route to this compound. researchgate.netnih.gov

Green Chemistry Approaches : Future syntheses will increasingly incorporate green chemistry principles. This includes using aqueous reaction media, employing reusable catalysts, and designing processes that minimize waste. nih.gov For example, catalytic hydrogenation of the corresponding nitro-intermediate using recoverable nanocatalysts in a green solvent would align with these principles. acs.org

Table 1: Comparison of Synthetic Methodologies for Substituted Aminophenols
MethodologyPotential AdvantagesKey Challenges
Direct C-H Functionalization High atom economy, fewer synthetic steps, access to novel derivatives.Achieving high regioselectivity, catalyst cost and stability, functional group tolerance. acs.org
Continuous-Flow Chemistry Enhanced safety and control, improved scalability and consistency, potential for automation. mdpi.comHigh initial equipment cost, potential for channel clogging, process optimization complexity.
Electrochemical Synthesis Avoids stoichiometric chemical oxidants/reductants, high selectivity, mild conditions. researchgate.netElectrode stability, electrolyte compatibility, scaling up from laboratory to industrial production.
Catalytic Green Approaches Reduced environmental impact, use of renewable resources, catalyst recyclability. nih.govCatalyst deactivation, separation of catalyst from product, efficiency in environmentally benign solvents.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry is an increasingly vital tool for accelerating chemical research by predicting molecular properties and guiding experimental design. stmjournals.com For a molecule like this compound, computational models can provide deep insights into its behavior and potential applications, saving significant time and resources. mdpi.com

Future research in this area will likely focus on:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to accurately predict a wide range of properties, including molecular geometry, electronic structure (HOMO/LUMO energies), pKa values, and spectroscopic signatures (NMR, IR, UV-Vis). researchgate.net These calculations can help rationalize the reactivity of the different functional groups and predict the most likely sites for electrophilic or nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) Models : By developing QSPR models, researchers can establish mathematical relationships between the structural features of a library of derivatives and their physical or chemical properties. iosrjournals.org For example, a QSPR model could predict the solubility, chromatographic retention times, or electronic properties of novel derivatives of this compound before they are synthesized.

Reaction Mechanism and Catalyst Design : Computational modeling can elucidate the mechanisms of complex reactions, such as catalytic C-H functionalization or electrochemical processes. stmjournals.com By understanding the transition states and intermediates involved, researchers can rationally design more efficient and selective catalysts for the synthesis of the target compound and its analogues.

In Silico Screening for Applications : Advanced models can be used to screen virtual libraries of derivatives for potential applications. For instance, molecular docking simulations could predict the binding affinity of derivatives to specific biological targets, while materials simulations could assess their potential for creating novel polymers or electronic materials.

Table 2: Application of Computational Models to this compound Research
Computational MethodPredicted Property / ApplicationSignificance in Research
Density Functional Theory (DFT) Electronic structure, pKa, reactivity indices, spectroscopic data.Provides fundamental understanding of chemical behavior and helps validate experimental results. researchgate.net
QSPR/QSAR Solubility, lipophilicity, potential biological activity.Guides the design of derivatives with desired physicochemical properties for specific applications. iosrjournals.org
Molecular Dynamics (MD) Conformational analysis, interaction with solvents or surfaces.Predicts how the molecule and its derivatives will behave in different environments, crucial for materials science. stmjournals.com
Reaction Pathway Modeling Elucidation of reaction mechanisms, transition state analysis.Enables the rational design of catalysts and optimization of reaction conditions for improved synthetic efficiency.

Expansion of Derivatization Libraries for Diverse Academic Applications

The true value of a building block like this compound lies in its potential for derivatization, creating a library of new compounds for academic and industrial exploration. nih.gov The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations.

Emerging research will focus on creating diverse molecular libraries through:

Synthesis of Benzoxazoles : The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. acs.orgrsc.orgrsc.orgnih.govorganic-chemistry.org Reacting this compound with various aldehydes, ketones, or carboxylic acids can generate a library of novel, highly substituted benzoxazoles.

Schiff Base and Amide Formation : The primary amine can be readily converted into a wide array of Schiff bases (imines) or amides. These derivatives are important as ligands in coordination chemistry, as intermediates in organic synthesis, and as scaffolds for biologically active molecules.

Esterification and Etherification : The phenolic hydroxyl group can be transformed into esters or ethers. This modification can alter the molecule's solubility, electronic properties, and hydrogen-bonding capabilities, making it suitable for different applications, such as liquid crystals or as a monomer for polymers. nih.gov

Polymerization : The compound itself could serve as a monomer for the synthesis of functional polymers. For example, electropolymerization could lead to the formation of a poly(aminophenol) film on an electrode surface, creating a functional material for sensing or electrocatalysis. researchgate.net

Table 3: Potential Derivatives and Their Academic Applications
Derivative ClassKey ReactionPotential Application Area
Benzoxazoles Condensation with aldehydes/acidsMedicinal chemistry scaffolds, fluorescent probes, organic electronics. rsc.org
Schiff Bases (Imines) Reaction with aldehydes/ketonesMetal-ligand complexes for catalysis, analytical reagents.
Amides Acylation of the amino groupPharmaceutical analogues, building blocks for complex molecules. nih.gov
Ethers/Esters Alkylation/Acylation of the hydroxyl groupPolymer science (monomers), materials with tailored electronic properties. nih.gov
Functional Polymers Oxidative or electrochemical polymerizationChemical sensors, conductive materials, anti-corrosion coatings. acs.org

Interdisciplinary Research Collaborations in Chemical Sciences

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research, bridging synthetic organic chemistry with materials science, analytical chemistry, and computational science.

Future collaborations will be essential to fully realize its potential:

Organic Synthesis and Materials Science : Synthetic chemists can create novel monomers based on the core structure, which materials scientists can then use to develop advanced polymers. These materials could possess unique thermal, optical, or electronic properties due to the specific combination of substituents. For example, polymers incorporating this unit could be explored for gas separation membranes or as components in organic light-emitting diodes (OLEDs).

Analytical and Environmental Chemistry : Derivatives of this compound could be developed as selective sensors or probes. For instance, a benzoxazole (B165842) derivative that exhibits fluorescence upon binding to a specific metal ion or environmental pollutant could be the basis for a new analytical method. mdpi.com Collaborations with analytical chemists would be key to designing and validating such sensor systems.

Medicinal Chemistry and Chemical Biology : While avoiding direct therapeutic claims, the aminophenol scaffold is prevalent in many biologically active compounds. nih.gov Academic collaborations could explore derivatives as radical scavengers or enzyme inhibitors. For example, the phenolic hydroxyl group is a known antioxidant feature, and interdisciplinary studies could systematically investigate how different substitutions on the ring modulate this activity.

Computational and Experimental Chemistry : A strong synergy between computational modeling and experimental synthesis will be crucial. Theoretical chemists can predict promising derivative structures and reaction pathways, which experimentalists can then target for synthesis and testing. mdpi.com This iterative cycle of prediction and validation will dramatically accelerate the discovery of new molecules and materials with valuable properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for innovation across the chemical sciences.

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